4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-25(2)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUKDPADLXRKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(Dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article synthesizes available research on its biological activity, including molecular docking studies, synthesis processes, and potential therapeutic applications.
- Molecular Formula : C25H28N4O4
- Molecular Weight : 448.5 g/mol
- IUPAC Name : 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and potential anticancer properties. Here are some key findings:
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for various enzymes, including dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. Molecular docking studies have shown strong binding affinity to DHFR, suggesting its potential as a therapeutic agent against cancer.
Anticancer Activity
A study highlighted the compound's potential as a class I selective histone deacetylase (HDAC) inhibitor, which is significant for cancer therapy. The compound demonstrated effective inhibition of HDAC activity, indicating its role in cancer cell growth regulation.
Case Studies and Experimental Findings
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Molecular Docking Studies :
- The compound was subjected to molecular docking simulations against DHFR using AutoDock Vina, revealing strong interactions that could inhibit enzyme activity effectively.
- The docking results indicated the formation of multiple hydrogen bonds with key amino acids in the active site of DHFR, enhancing its inhibitory profile.
-
Antimicrobial Properties :
- Preliminary tests showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While it exhibited good activity against Staphylococcus aureus and Bacillus subtilis, its effectiveness against Gram-negative bacteria was limited.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds containing the pyridazine moiety, such as 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, exhibit significant anticancer properties. Research has shown that these derivatives can act as potent inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell cycle progression. Inhibition of HDACs has been associated with the reactivation of tumor suppressor genes, making these compounds valuable in cancer therapy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. The structural characteristics of 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide suggest potential interactions with monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. Studies have reported that derivatives with similar structures can inhibit MAO-B activity, thereby increasing levels of neuroprotective neurotransmitters such as dopamine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. Research indicates that modifications to the dimethylamino group and the fluorophenyl moiety can significantly influence biological activity. For instance, substituents that enhance lipophilicity or alter electronic properties may improve binding affinity to target enzymes or receptors .
HDAC Inhibition
A notable case study involved the synthesis and evaluation of various derivatives of 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide for their HDAC inhibitory activity. One derivative demonstrated an IC50 value significantly lower than that of existing HDAC inhibitors, indicating its potential as a lead compound for further development in cancer therapeutics .
Neuroprotective Mechanisms
Another study focused on the neuroprotective mechanisms of similar pyridazine derivatives in models of Parkinson's disease. The results showed that these compounds not only inhibited MAO-B but also exhibited antioxidant properties, thereby protecting neuronal cells from oxidative stress-induced damage .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyridazinone-Based Anticancer Agents
- (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b) Structural Differences: This compound replaces the ethyl linker with a methylene group and introduces a chiral center. The pyridazinone ring is substituted with a 4-((dimethylamino)methyl)phenyl group instead of 4-fluorophenyl. Activity: Demonstrated potent HDAC inhibition (IC₅₀ < 10 nM for HDAC1/2/3) and significant antitumor activity in SKM-1 xenograft models (TGI = 78% at 30 mg/kg, oral dosing). It also showed minimal hERG inhibition (IC₅₀ = 34.6 μM), indicating a favorable safety profile . Advantage: Superior oral bioavailability and immune-dependent efficacy compared to the query compound, which lacks reported in vivo data.
- N-(4-Fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide Structural Differences: The benzamide is replaced with an acetamide linker, and the pyridazinone bears a 2-fluoro-4-methoxyphenyl group.
Pyridazinone-Antipyrine Hybrids
- Compound 6g (N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide) Structural Differences: Incorporates an antipyrine (pyrazole) moiety and a propanamide linker. The pyridazinone is substituted with a 4-(4-fluorophenyl)piperazine group. Activity: IR and NMR data confirm structural integrity, but biological activity is unspecified. The piperazine group may enhance binding to serotonin or dopamine receptors .
Phosphate-Linked Pyridazinone Derivatives
- Example 7 (EUROPEAN PATENT APPLICATION) Structural Differences: Contains a phosphate ester and a trifluoromethylpyrimidine group. The pyridazinone is substituted with a 4-fluorophenyl group and a chlorophenyl-cyanophenoxy side chain. Activity: Designed for improved solubility and prodrug activation. The trifluoromethyl group enhances metabolic stability and target affinity .
Q & A
Q. What are the recommended synthetic strategies for constructing the pyridazinone core in this compound?
The pyridazinone moiety can be synthesized via cyclocondensation of γ-keto esters with hydrazines under acidic conditions. For example, reacting ethyl 4-fluorobenzoylacetate with hydrazine hydrate in ethanol under reflux yields the 6-oxopyridazin-1(6H)-yl scaffold. Post-functionalization of the pyridazinone nitrogen with a bromoethyl linker allows coupling to the benzamide precursor via nucleophilic substitution .
Q. How can the dimethylamino-benzamide subunit be optimized for improved solubility without compromising bioactivity?
Substituent effects on solubility can be systematically studied using logP calculations (e.g., via ChemAxon or Schrödinger software) and experimental validation. Introducing polar groups (e.g., hydroxyls) or using salt forms (e.g., hydrochloride) may enhance aqueous solubility. Evidence from similar dimethylamino-containing compounds shows that maintaining the planar benzamide structure is critical for target binding .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry of the pyridazinone and benzamide groups. The dimethylamino protons appear as a singlet (~2.8–3.2 ppm), while the fluorophenyl group shows splitting patterns consistent with para-substitution.
- HRMS : Validates molecular formula (e.g., [M+H]+ via ESI).
- X-ray crystallography : Resolves conformational flexibility of the ethyl linker and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the coupling of the pyridazinone and benzamide moieties?
Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, are effective for optimizing coupling reactions. Key variables include temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KCO or CsCO). Continuous-flow reactors (as in ) reduce side reactions by improving mixing and heat transfer .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to kinase targets?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) can model interactions with ATP-binding pockets. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) assess electronic effects of the 4-fluorophenyl and dimethylamino groups on binding. Comparative analysis with co-crystallized ligands (PDB entries) validates predictions .
Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions?
- Data validation : Re-test bioactivity under standardized conditions (e.g., ATP concentration, pH).
- Conformational analysis : Use NMR or X-ray to confirm the dominant solution-phase conformation.
- Off-target profiling : Screen against related kinases (e.g., JAK2, EGFR) to identify non-specific interactions .
Q. What strategies are effective for analyzing metabolic stability in hepatic microsomes?
- LC-MS/MS : Quantify parent compound and metabolites over time.
- Structural modification : Introduce deuterium at metabolically labile sites (e.g., ethyl linker) to prolong half-life.
- Enzyme inhibition assays : Identify CYP450 isoforms responsible for degradation using selective inhibitors .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating kinase inhibition potency?
Use fluorescence-based ADP-Glo™ or TR-FRET assays to measure IC values. Include positive controls (e.g., staurosporine) and validate results with Western blotting for downstream phosphorylation targets (e.g., STAT3). Ensure assay buffers mimic physiological ionic strength and Mg levels .
Q. How can researchers differentiate between allosteric and competitive inhibition mechanisms?
- Kinetic studies : Analyze Lineweaver-Burk plots for changes in and .
- Surface plasmon resonance (SPR) : Measure binding kinetics in real time.
- Mutagenesis : Introduce mutations at suspected allosteric sites (e.g., αC-helix) and assess activity loss .
Data Contradiction Resolution
Q. How to resolve conflicting cytotoxicity data across cell lines?
- Cell line authentication : Confirm absence of cross-contamination (STR profiling).
- Microenvironment modeling : Test under hypoxic vs. normoxic conditions.
- Pathway enrichment analysis : Use RNA-seq to identify differential gene expression linked to resistance mechanisms .
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